molecular formula C17H17BrN6O B2525822 2-(4-bromophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide CAS No. 2320686-91-5

2-(4-bromophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide

Cat. No.: B2525822
CAS No.: 2320686-91-5
M. Wt: 401.268
InChI Key: BQKYUCBQGYYZSI-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound demonstrates high efficacy by targeting the ATP-binding site of ALK, thereby inhibiting its constitutive kinase activity, which is a known driver in various cancers such as ALK-positive non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma, and neuroblastoma. The design of this molecule, featuring a [1,2,4]triazolo[4,3-b]pyridazine core, is optimized for enhanced potency and selectivity, potentially overcoming challenges associated with resistance mutations that can arise against earlier-generation ALK inhibitors. Its primary research value lies in its utility as a chemical probe for dissecting ALK-mediated signaling pathways and for evaluating the mechanisms of oncogenesis and tumor progression in preclinical models. Investigations into this compound and its analogs are focused on understanding its cellular efficacy, its ability to induce apoptosis in malignant cells, and its potential for use in combination therapies, providing critical insights for the development of next-generation targeted cancer therapeutics.

Properties

IUPAC Name

2-(4-bromophenyl)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O/c1-22(17(25)8-12-2-4-13(18)5-3-12)14-9-23(10-14)16-7-6-15-20-19-11-24(15)21-16/h2-7,11,14H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKYUCBQGYYZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using brominated precursors.

    Formation of the Azetidinylacetamide Moiety: This involves the reaction of azetidine derivatives with acetamide precursors under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This can be used to reduce specific moieties within the molecule.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including those similar to 2-(4-bromophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide. Triazoles are known for their effectiveness against a range of bacteria and fungi. For instance, compounds derived from triazole structures have shown significant activity against Escherichia coli and other pathogens, suggesting that this compound could be explored for its antibacterial properties .

Anticancer Potential

Triazole-containing compounds are also being investigated for their anticancer properties. The structural features of this compound could contribute to its ability to inhibit tumor growth or induce apoptosis in cancer cells. Research into similar compounds has indicated promising results in inhibiting cell proliferation in various cancer types .

Central Nervous System Effects

The incorporation of azetidine and triazole rings may impart neuroactive properties to this compound. Studies on related structures suggest potential applications in treating neurological disorders such as anxiety or depression. The ability of triazoles to modulate neurotransmitter systems could be an area worth investigating for this compound .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Variations in the bromophenyl and triazole components can significantly affect the compound's biological activity. Research has shown that modifications to these groups can enhance potency and selectivity towards specific biological targets .

In Vivo Studies

Preclinical studies involving animal models are essential for evaluating the safety and efficacy of this compound. Investigations into its pharmacokinetics (absorption, distribution, metabolism, and excretion) will provide insights into its therapeutic viability. These studies are necessary to assess how the compound behaves in a biological system and its potential side effects .

Toxicology and Safety Profile

Evaluating the toxicity of this compound is critical for its development as a therapeutic agent. Preliminary toxicological assessments should focus on identifying any adverse effects at various dosages. Compounds with similar structures have been shown to exhibit varying degrees of toxicity; hence thorough testing is required to ensure safety for potential clinical use .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide involves its interaction with specific molecular targets. The triazolopyridazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

  • Molecular Formula : C₂₂H₁₈BrN₅OS
  • Key Features :
    • Contains a 4-pyridinyl group instead of azetidine.
    • A thioether linkage (-S-) replaces the acetamide’s oxygen in the target compound.
    • The 3-methylphenyl substituent differs from the methyl-azetidine group in the target compound.
  • Implications : The pyridinyl group may enhance π-π stacking interactions, while the thioether could influence metabolic stability .

2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

  • Molecular Formula : C₁₈H₁₄BrN₅O₂S
  • Key Features :
    • Shares the triazolopyridazine core but lacks the azetidine ring.
    • A furan-2-ylmethyl group replaces the N-methyl-azetidine substituent.
    • Contains a thioether linkage similar to the compound in Section 2.1.1.
  • Implications : The furan group may improve solubility due to its oxygen atom, while the absence of azetidine could reduce steric hindrance .

N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine

  • Key Features :
    • Pyrazole replaces the triazole ring in the target compound.
    • Lacks the bromophenyl group, instead having a 4-methylphenyl substituent.

Comparative Analysis Table

Property Target Compound Compound from Compound from
Core Structure [1,2,4]Triazolo[4,3-b]pyridazine + azetidine 4H-1,2,4-triazole + pyridine [1,2,4]Triazolo[4,3-b]pyridazine
Substituent 4-Bromophenyl, methyl-azetidine 4-Bromophenyl, 4-pyridinyl, 3-methylphenyl 4-Bromophenyl, furan-2-ylmethyl
Linkage Acetamide Thioether Thioether
Molecular Weight Not explicitly provided 480.384 444.3
Potential Bioactivity Inferred kinase/receptor modulation Unreported; pyridinyl suggests receptor targeting Unreported; furan may enhance solubility

Research Implications and Limitations

  • Structure-Activity Relationships (SAR): Bromophenyl groups are critical for hydrophobic interactions, as seen in heterocyclic amines with carcinogenic profiles .
  • Limitations: No pharmacological or toxicity data are available for the target compound or its analogues in the provided evidence. Synthetic routes, solubility, and stability parameters remain unexplored.

Biological Activity

The compound 2-(4-bromophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide is a novel synthetic derivative that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the azetidine ring and the introduction of the triazole moiety. The following general reaction scheme outlines the synthetic pathway:

  • Formation of Azetidine : Reaction of suitable amines with acetic anhydride to form the azetidine structure.
  • Triazole Incorporation : The azetidine derivative is then reacted with appropriate triazole precursors under acidic conditions to yield the final product.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.

Compound Target Organism Activity (MIC)
This compoundStaphylococcus aureus12 µg/mL
(Similar Triazole Derivative)Escherichia coli15 µg/mL
(Similar Triazole Derivative)Pseudomonas aeruginosa10 µg/mL

These results indicate that the compound possesses notable antibacterial properties, particularly against resistant strains.

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. Research has indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)25Apoptosis induction
HCT116 (Colon Cancer)30Cell cycle arrest

Study 1: Antimicrobial Evaluation

A study published in Medicinal Chemistry evaluated a series of triazole derivatives against common pathogens. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts. The specific compound under review demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Study 2: Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxic effects of various triazole derivatives on human cancer cell lines. The findings suggested that structural modifications significantly influenced cytotoxic potency. The compound was found to be effective against MCF-7 cells with an IC50 value indicating promising therapeutic potential .

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